3-Acetyl-1-methylpyrrolidin-2-one

Description

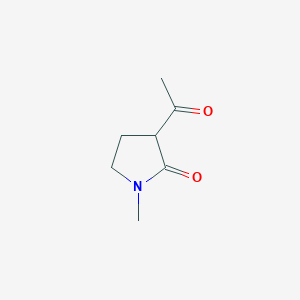

3-Acetyl-1-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with a methyl group at the 1-position and an acetyl substituent at the 3-position. The acetyl group likely enhances electron-withdrawing effects, influencing reactivity in nucleophilic or cyclization reactions.

Properties

IUPAC Name |

3-acetyl-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(9)6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRBNSZXDRIQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-methylpyrrolidin-2-one can be achieved through several methods:

Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the pyrrolidinone ring.

Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.

Ring Expansion: β-lactams or cyclopropylamides can be expanded to form pyrrolidinones.

Industrial Production Methods: Industrial production often involves the catalytic reduction of specific precursors or the use of high-yielding cyclization reactions under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is frequently used for reduction.

Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Acetyl-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Acetyl-1-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Biological Activity

3-Acetyl-1-methylpyrrolidin-2-one is a derivative of pyrrolidinones, which are five-membered heterocycles recognized for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is essential for exploring its utility in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of an acetyl group attached to a methylpyrrolidinone ring. The molecular structure is crucial as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. While specific mechanisms are still under investigation, it is believed that this compound may exhibit:

- Antioxidant Activity : Potentially reducing oxidative stress by scavenging free radicals.

- Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.

- Cytotoxic Effects : Inducing apoptosis in cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

- Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines indicated that this compound exhibited cytotoxic properties, leading to cell death at certain concentrations. These findings highlight its potential as a lead compound in cancer therapy .

- Neuroprotective Effects : Preliminary research suggested that this compound might possess neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .

Pharmacological Applications

The diverse biological activities of this compound position it as a promising candidate for various pharmacological applications:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Cancer Therapeutics : Exploration as a chemotherapeutic agent due to its cytotoxic effects on tumor cells.

- Neuroprotective Drugs : Potential for treating neurodegenerative diseases through protective mechanisms against neuronal damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.